molecular formula C13H20O B1589280 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol CAS No. 50428-39-2

2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol

Cat. No. B1589280
CAS RN: 50428-39-2
M. Wt: 192.3 g/mol
InChI Key: KGZASKNUKKURJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05231190

Procedure details

The 2,2,8,8-tetramethyl-nona-3,6-diyn-5-ol prepared in Part A (7.0 g, 36 mmole) was dissolved in 150 mL of benzene, cooled to 5°-10° C. and nickel peroxide (18.15 g, 465 mmole) was added over a period of 20 minutes. After the addition had been completed, the reaction mixture was stirred at room temperature for 30 minutes, then filtered, and the nickel peroxide left on the filter was washed well with benzene and then with dichloromethane. The filtrate was evaporated to give a yellow solid, which was recrystallized from benzene to give 2,2,8,8-tetramethyl-nona-3,6-diyn-5-one as pale yellow crystals (4.2 g). The structure of this product was confirmed by FAB mass spectroscopy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
18.15 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:14])([C:4]#[C:5][CH:6]([OH:13])[C:7]#[C:8][C:9]([CH3:12])([CH3:11])[CH3:10])[CH3:3]>C1C=CC=CC=1.[O-2].[O-2].[O-2].[Ni+3].[Ni+3]>[CH3:11][C:9]([CH3:12])([C:8]#[C:7][C:6](=[O:13])[C:5]#[C:4][C:2]([CH3:14])([CH3:3])[CH3:1])[CH3:10] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C#CC(C#CC(C)(C)C)O)C
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
18.15 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Ni+3].[Ni+3]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5°-10° C.
ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
filtered
WAIT
Type
WAIT
Details
the nickel peroxide left on the filter
WASH
Type
WASH
Details
was washed well with benzene
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from benzene

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C)(C#CC(C#CC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.